

In-Silico Prediction of 4-Bromoaniline Toxicity and Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromoaniline

Cat. No.: B143363

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in-silico prediction tools for assessing the toxicity and metabolism of **4-bromoaniline**. Due to the limited availability of published in-silico prediction data for this specific compound, this guide focuses on comparing the general performance of various software and models for aromatic amines, the chemical class to which **4-bromoaniline** belongs. Experimental data for **4-bromoaniline** is provided as a benchmark for evaluating the potential applicability and accuracy of these predictive tools.

Experimental Data for 4-Bromoaniline

Understanding the experimentally determined toxicological and metabolic profile of **4-bromoaniline** is crucial for contextualizing in-silico predictions.

Toxicity Data

Quantitative toxicity data for **4-bromoaniline** is primarily available from acute toxicity studies.

| Endpoint | Species | Route | Value | Reference |
|----------|---------|-------|-----------|-----------|
| LD50 | Rat | Oral | 456 mg/kg | [1] |
| LD50 | Mouse | Oral | 289 mg/kg | [1] |

Qualitative data suggests that **4-bromoaniline** is harmful if swallowed, toxic in contact with skin, and causes skin and eye irritation[2]. While some sources suggest potential carcinogenicity due to its classification as an aromatic amine, definitive classification by major agencies like IARC or NTP is not readily available[3][4][5][6][7]. The Ames test, a measure of mutagenicity, has yielded both positive and negative results for aromatic amines, and specific results for **4-bromoaniline** are not consistently reported in the reviewed literature[8][9].

Metabolism Data

The metabolism of **4-bromoaniline** has been studied in rats, with several metabolites identified in urine and bile. The major metabolic pathways include N-acetylation, hydroxylation, and sulfation.

| Metabolite | Location Found |
|--|----------------|
| 4-Bromoaniline O-sulfate | Urine (major) |
| Hydroxylated N-acetyl compound | Bile (major) |
| 2-Amino-5-bromophenylsulphate | Urine (major) |
| Glucuronide of an N-glycolanilide | Urine |
| N-oxanilic acid | Urine |
| N-acetyl cysteine conjugate | Urine |
| Isomeric hexose and di-hexose conjugates | Urine (minor) |
| Sulphamate or sulphate group-containing sugar conjugates | Urine (minor) |

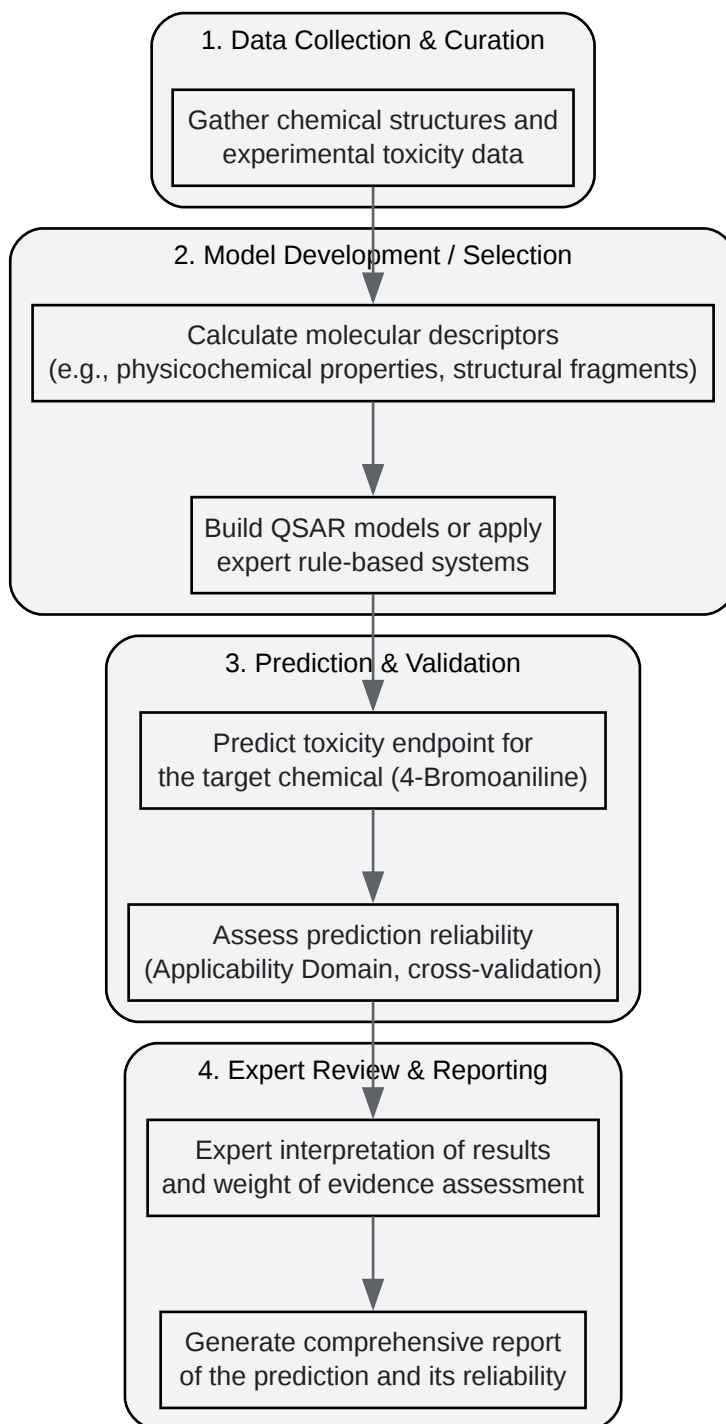
In-Silico Toxicity Prediction: Methodologies and Performance

A variety of in-silico tools are available for predicting the toxicity of chemical compounds. These tools primarily fall into two categories: expert rule-based systems and statistical-based (QSAR) models.

Experimental Protocol: In-Silico Toxicity Prediction

The general workflow for in-silico toxicity prediction involves a series of steps, from data collection to model application and interpretation of the results[10][11][12][13].

Workflow for In-Silico Toxicity Assessment



[Click to download full resolution via product page](#)

A generalized workflow for in-silico toxicity prediction.

Methodologies:

- Expert Rule-Based Systems: These systems, such as Derek Nexus and Toxtree, utilize a set of structural alerts (toxicophores) derived from known toxic compounds. The presence of these alerts in a query molecule triggers a toxicity warning[4][14][15].
- Statistical-Based (QSAR) Models: Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate molecular descriptors (e.g., logP, molecular weight, electronic properties) with toxicological endpoints[16][17][18]. Examples of software that employ QSAR models include TOPKAT and T.E.S.T. (Toxicity Estimation Software Tool) [19][20].

Performance of In-Silico Tools for Aromatic Amine Toxicity Prediction

Direct in-silico predictions for **4-bromoaniline** are not readily available in the literature. However, the performance of various tools has been evaluated for the broader class of aromatic amines, providing an indication of their potential accuracy for **4-bromoaniline**.

| In-Silico Tool | Prediction Endpoint | Performance for Aromatic Amines (General) |
|----------------|---------------------------------|--|
| Derek Nexus | Mutagenicity (Ames Test) | Accuracy: 65-70%, Sensitivity: ~65%, Specificity: ~71% [8] |
| Toxtree | Mutagenicity (Ames Test) | Generally high sensitivity, but can have lower specificity. Performance varies with the dataset. |
| Leadscope | Mutagenicity (Ames Test) | Accuracy: ~75%, Sensitivity: ~85%, Specificity: ~53% on public data [8] |
| QSAR Models | Various (LD50, Carcinogenicity) | Performance is highly dependent on the model and the training set. For LD50, R^2 values can range from 0.33 to higher, with prediction errors within an order of magnitude being common [20] [21] . For carcinogenicity, prediction accuracy is often moderate and benefits from a consensus approach [22] . |

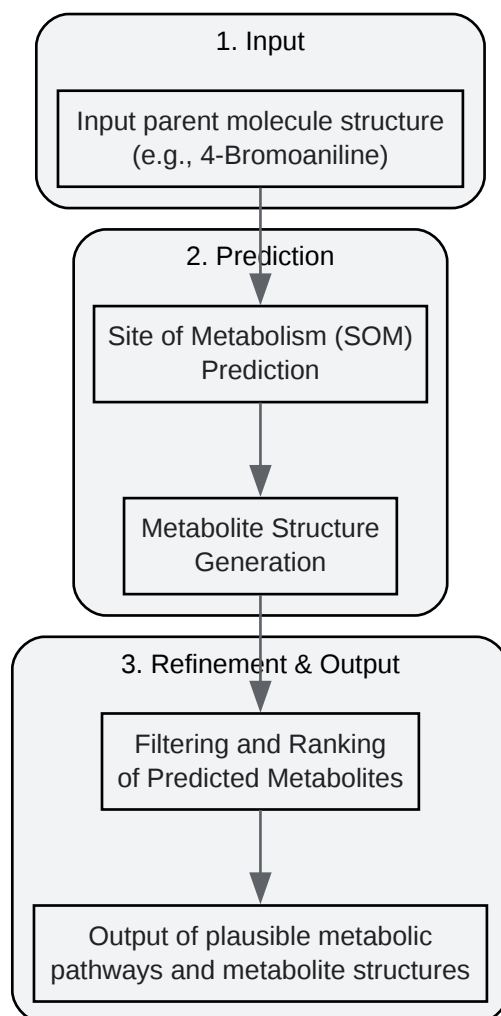
In-Silico Metabolism Prediction: Methodologies and Performance

Predicting the metabolic fate of a compound is crucial for understanding its efficacy and potential for toxicity. In-silico tools for metabolism prediction aim to identify sites of metabolism (SOMs) and the resulting metabolites.

Experimental Protocol: In-Silico Metabolism Prediction

The in-silico prediction of metabolism follows a structured workflow, starting from the input of the parent molecule to the identification of potential metabolites[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#).

Workflow for In-Silico Metabolism Prediction



[Click to download full resolution via product page](#)

A generalized workflow for in-silico metabolism prediction.

Methodologies:

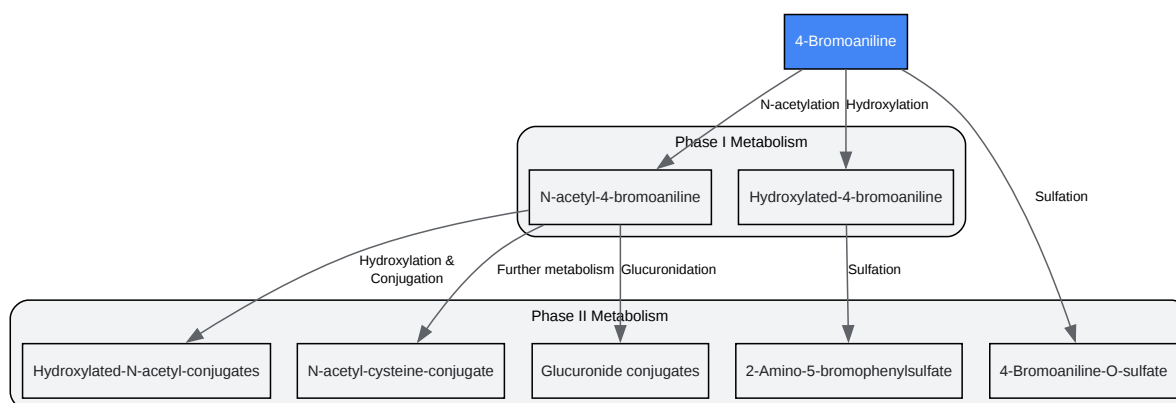
- **Knowledge-Based Systems:** These systems, such as Meteor Nexus, use databases of known metabolic transformations to predict metabolites based on structural similarities to known substrates[29].
- **Machine Learning and Mechanistic Models:** Tools like BioTransformer and SMARTCyp employ machine learning algorithms and quantum mechanics to predict sites of metabolism

and the likelihood of different metabolic reactions[30][31].

Predicted vs. Experimental Metabolism of 4-Bromoaniline

While specific in-silico metabolite predictions for **4-bromoaniline** are not available in the reviewed literature, we can illustrate the experimentally determined metabolic pathway.

Metabolic Pathway of 4-Bromoaniline in Rat



[Click to download full resolution via product page](#)

Experimentally observed metabolic pathway of **4-bromoaniline**.

Conclusion

In-silico tools offer a valuable approach for the early assessment of the toxicological and metabolic profiles of chemicals like **4-bromoaniline**. While a direct quantitative comparison of in-silico predictions with experimental data for **4-bromoaniline** is hampered by the lack of published prediction data, the available performance metrics for aromatic amines suggest that these tools can provide useful, albeit not always perfectly accurate, information. For toxicity

endpoints like mutagenicity, a consensus approach using multiple software is recommended to increase confidence in the predictions. For metabolism, in-silico tools can effectively predict major sites of metabolism and the types of reactions that are likely to occur. It is crucial for researchers to understand the methodologies, applicability domains, and limitations of each tool and to use in-silico predictions as part of a weight-of-evidence approach in conjunction with available experimental data. Further studies publishing specific in-silico predictions for compounds like **4-bromoaniline** would be invaluable for rigorously benchmarking and improving these computational models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 4-Bromoaniline: Overview, Metabolism and Preparation Method_Chemicalbook [chemicalbook.com]
- 4. Implementation of in silico toxicology protocols within a visual and interactive hazard assessment platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Known and Probable Human Carcinogens | American Cancer Society [cancer.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. 15th Report on Carcinogens [ntp.niehs.nih.gov]
- 8. article.imrpress.com [article.imrpress.com]
- 9. In silico predictions of genotoxicity for aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In silico toxicology protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]

- 14. books.rsc.org [books.rsc.org]
- 15. The expert system for toxicity prediction of chemicals based on structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. toxicology.org [toxicology.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Statistical Techniques in QSAR Models | ProtoQSAR [protoqsar.com]
- 19. epa.gov [epa.gov]
- 20. QSAR Modeling of Rat Acute Toxicity by Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Statistical Exploration of QSAR Models in Cancer Risk Assessment: A Case Study on Pesticide-Active Substances and Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. eurekaselect.com [eurekaselect.com]
- 25. creative-biolabs.com [creative-biolabs.com]
- 26. researchgate.net [researchgate.net]
- 27. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 29. Comparing the performance and coverage of selected in silico (liver) metabolism tools relative to reported studies in the literature to inform analogue selection in read-across: A case study - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. news-medical.net [news-medical.net]
- To cite this document: BenchChem. [In-Silico Prediction of 4-Bromoaniline Toxicity and Metabolism: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b143363#in-silico-prediction-of-4-bromoaniline-toxicity-and-metabolism>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com